N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a benzodioxin moiety.
Mechanism of Action
Target of Action
Compounds containing a benzodioxane moiety have been reported to exhibit various biological activities, including anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant effects .
Pharmacokinetics
Sulfonamides, which have a similar structure, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Compounds with similar structures have been reported to have antibacterial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form a chlorophenyl intermediate.
Methoxyethylation: The chlorophenyl intermediate is then reacted with a methoxyethylating agent under controlled conditions to introduce the methoxyethyl group.
Benzodioxin Formation: The next step involves the formation of the benzodioxin ring through a cyclization reaction.
Coupling Reaction: Finally, the chlorophenyl-methoxyethyl intermediate is coupled with the benzodioxin moiety using a suitable coupling reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can be compared with similar compounds such as cetylpyridinium chloride and domiphen bromide These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-25-17(13-4-2-3-5-14(13)20)11-21-18(23)19(24)22-12-6-7-15-16(10-12)27-9-8-26-15/h2-7,10,17H,8-9,11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTBPMJHHYJILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.